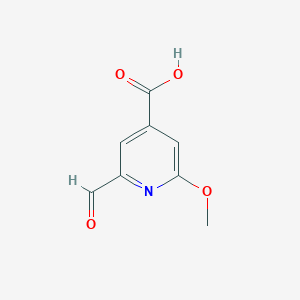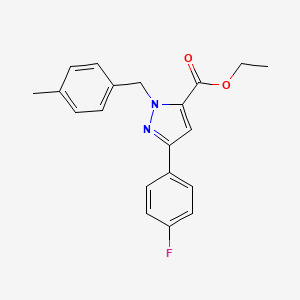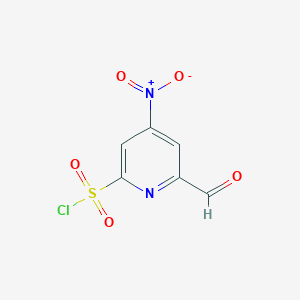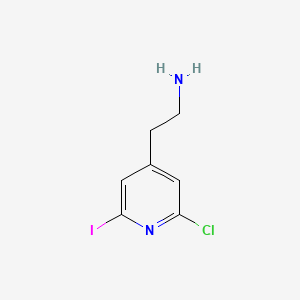
2-(2-Chloro-6-iodopyridin-4-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-iodopyridin-4-YL)ethanamine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and iodine atoms. This compound is of significant interest in various fields of chemistry and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-iodopyridin-4-YL)ethanamine typically involves halogenation reactionsThe reaction conditions often involve the use of iodotrimethylsilane as a catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and amination. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-iodopyridin-4-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide and copper(I) iodide are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the compound
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different nitrogen-containing compounds .
Scientific Research Applications
2-(2-Chloro-6-iodopyridin-4-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-iodopyridin-4-YL)ethanamine involves its interaction with various molecular targets. The presence of both chlorine and iodine atoms on the pyridine ring allows the compound to act as both a nucleophile and an electrophile. This dual reactivity enables it to participate in a wide range of chemical transformations, including nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine
- 2-(2-Chloro-3-iodopyridin-4-amine)
Uniqueness
2-(2-Chloro-6-iodopyridin-4-YL)ethanamine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring. This unique arrangement imparts distinct electronic properties and reactivity patterns, making it a valuable compound in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C7H8ClIN2 |
|---|---|
Molecular Weight |
282.51 g/mol |
IUPAC Name |
2-(2-chloro-6-iodopyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8ClIN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
InChI Key |
TUDQFFJLDKDVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)I)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6S,7R)-5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B14860928.png)
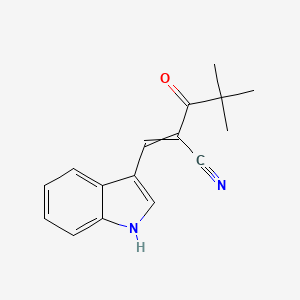
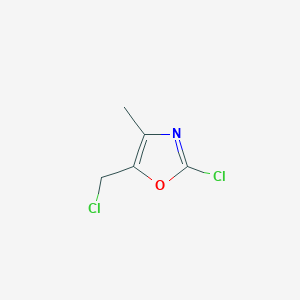
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B14860943.png)
![2,6-dichloro-N-{[4-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B14860961.png)
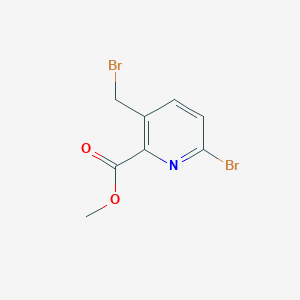
![but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B14860976.png)
